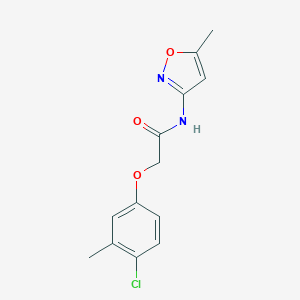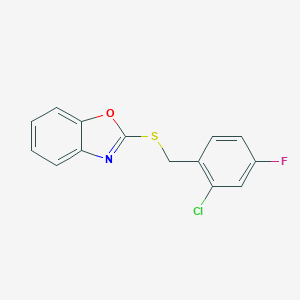
1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone, also known as sulforaphane, is a natural compound found in cruciferous vegetables such as broccoli, cabbage, and cauliflower. It has gained significant attention in the scientific community due to its potential health benefits, including anticancer, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
Sulforaphane exerts its effects through various mechanisms. It activates the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Sulforaphane has also been shown to inhibit histone deacetylases, which are involved in the regulation of gene expression. Moreover, 1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone has been found to modulate the gut microbiota, which plays a crucial role in maintaining gut health.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as glutathione peroxidase, superoxide dismutase, and catalase. It also reduces the production of reactive oxygen species and inhibits lipid peroxidation. Sulforaphane has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, this compound has been found to improve insulin sensitivity and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
Sulforaphane has several advantages for lab experiments. It is readily available from natural sources and can be synthesized chemically. It is also stable and can be stored for long periods. Moreover, it has been extensively studied and has well-established protocols for its use in lab experiments. However, 1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone has some limitations for lab experiments. It has low bioavailability and is rapidly metabolized in the body. Moreover, the effects of this compound can vary depending on the dose and the duration of treatment.
Zukünftige Richtungen
There are several future directions for 1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone research. One direction is to investigate the effects of this compound on gut microbiota and its potential role in the prevention of gut-related diseases. Another direction is to study the effects of this compound on epigenetic modifications and its potential role in the prevention of cancer and other diseases. Moreover, the development of novel delivery systems for this compound to improve its bioavailability is another direction for future research. Finally, the investigation of the synergistic effects of this compound with other natural compounds or drugs is another promising area of research.
Conclusion:
In conclusion, this compound is a natural compound found in cruciferous vegetables that has gained significant attention in the scientific community due to its potential health benefits. It has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties. Sulforaphane exerts its effects through various mechanisms, including the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. Sulforaphane has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, including investigating its effects on gut microbiota, epigenetic modifications, and the development of novel delivery systems.
Synthesemethoden
Sulforaphane is synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through the action of myrosinase enzyme. The enzyme hydrolyzes glucoraphanin to form 1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone and other byproducts. However, the yield of this compound is low in this process. Alternatively, this compound can be synthesized by chemical means from 1,3-dithiane-2-thione, which is readily available and inexpensive. The chemical synthesis method involves the reaction of 1,3-dithiane-2-thione with a suitable oxidizing agent to form this compound.
Wissenschaftliche Forschungsanwendungen
Sulforaphane has been extensively studied for its potential health benefits. It has been shown to have anticancer properties by inducing apoptosis, inhibiting cell proliferation, and reducing the formation of new blood vessels. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Moreover, 1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone has been shown to have antioxidant properties by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. Sulforaphane has also been studied for its potential neuroprotective effects, including the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H20O4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-(5-butanoyl-2,4-dihydroxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C15H20O4/c1-4-6-12(16)10-8-11(13(17)7-5-2)15(19)9(3)14(10)18/h8,18-19H,4-7H2,1-3H3 |
InChI-Schlüssel |
LRNCRCWXBAXVRI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC(=C(C(=C1O)C)O)C(=O)CCC |
Kanonische SMILES |
CCCC(=O)C1=CC(=C(C(=C1O)C)O)C(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(2-methylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283905.png)
![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)


